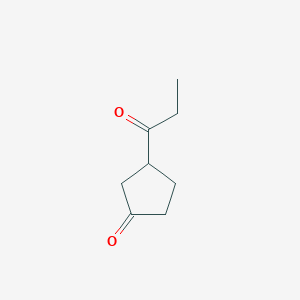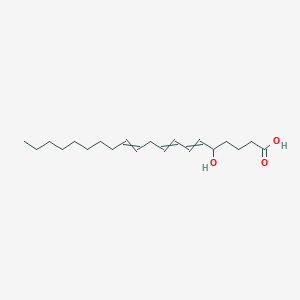
Sodium dodecanoyloxybenzenesulfonate
Vue d'ensemble
Description
Sodium dodecanoyloxybenzenesulfonate is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable component in detergents, cleaners, and personal care products. The compound is characterized by its ability to reduce surface tension, thereby enhancing the solubility and stability of various formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dodecanoyloxybenzenesulfonate can be synthesized through the esterification of dodecanoic acid with sodium benzenesulfonate. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The esterification process results in the formation of this compound along with water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The raw materials, dodecanoic acid and sodium benzenesulfonate, are fed into a reactor where they undergo esterification. The reaction mixture is then subjected to purification steps, including neutralization, filtration, and drying, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium dodecanoyloxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and oxidized derivatives.
Reduction: Sulfinate or sulfide derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Sodium dodecanoyloxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, cleaners, and personal care products due to its excellent emulsifying and dispersing properties
Mécanisme D'action
The primary mechanism of action of sodium dodecanoyloxybenzenesulfonate is its ability to reduce surface tension. This property allows it to enhance the solubility and stability of various compounds in aqueous solutions. The compound interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate hydrophobic substances, thereby increasing their solubility. This mechanism is particularly useful in applications such as detergents and drug delivery systems .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzenesulfonate: Another widely used anionic surfactant with similar emulsifying and dispersing properties.
Sodium lauryl sulfate: A common surfactant used in personal care products and detergents.
Sodium xylenesulfonate: Used as a hydrotrope to enhance the solubility of surfactants in aqueous solutions
Uniqueness: Sodium dodecanoyloxybenzenesulfonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties compared to other surfactants. This ester linkage enhances its biodegradability and reduces its environmental impact, making it a preferred choice in eco-friendly formulations .
Propriétés
IUPAC Name |
sodium;2-dodecanoyloxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-15-18(19)23-16-13-11-12-14-17(16)24(20,21)22;/h11-14H,2-10,15H2,1H3,(H,20,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPCUFZCODDGN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635767 | |
| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88380-00-1 | |
| Record name | Sodium 2-(dodecanoyloxy)benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


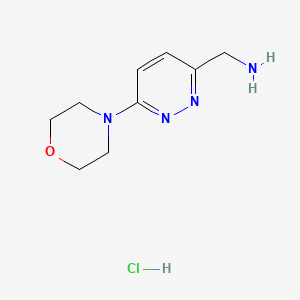


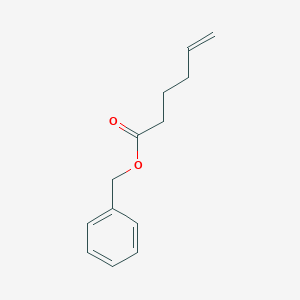
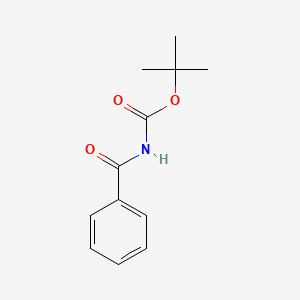

![4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde](/img/structure/B3058134.png)

